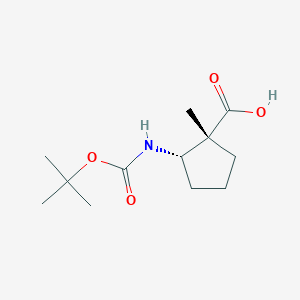

Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid

Description

Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid (hereafter referred to as Compound A) is a chiral cyclopentane derivative featuring a Boc-protected amino group and a methyl substituent at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics . Its stereochemistry (rel-(1R,2S)) and functional group arrangement influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(1R,2S)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMMCLJMQTQFA-QPUJVOFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Formation via Ring-Closing Metathesis (RCM)

A pivotal step involves constructing the cyclopentane ring with the correct substituents. The Grubbs second-generation catalyst facilitates RCM of diene precursors to form the cyclopentane core. For instance, diolefin 9c derived from d-mannose undergoes RCM to yield cyclopentene 10 , which is subsequently oxidized to a carboxylic acid.

Key Conditions :

Introduction of the Methyl Group

The 1-methyl group is introduced via alkylation or through precursors containing methyl substituents. Methylcyclopentane derivatives are alkylated using methyl iodide or trimethylaluminum under basic conditions. Asymmetric induction is achieved using chiral ligands such as BINAP or Salen complexes to ensure the (1R) configuration.

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. This step typically occurs after ring formation to avoid side reactions during earlier stages.

Optimized Parameters :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: 92–95%

Stereochemical Control and Resolution

The (1R,2S) configuration is enforced through:

-

Chiral Auxiliaries : Evans oxazolidinones or Oppolzer sultams direct stereochemistry during alkylation or cyclization.

-

Asymmetric Catalysis : Rhodium or palladium complexes with chiral ligands (e.g., DuPhos ) enable enantioselective hydrogenation of intermediate imines.

-

Chromatographic Resolution : Diastereomeric intermediates are separated via chiral HPLC or crystallization.

| Method | Example | Enantiomeric Excess (ee) |

|---|---|---|

| Chiral HPLC | Daicel Chiralpak IA | ≥99% |

| Crystallization | Diastereomeric salt formation | 95–98% |

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalyst Screening

-

Grubbs second-generation catalyst outperforms first-generation analogs in RCM, reducing side products.

-

Pd/C with H₂ gas achieves selective deprotection without affecting the Boc group.

Characterization and Validation

Final products are validated using:

-

NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc protection.

-

X-ray Crystallography : Absolute configuration assignment for crystalline intermediates.

| Analytical Method | Key Data Points |

|---|---|

| H NMR (500 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), δ 1.58 (s, 3H, CH₃) |

| HPLC Retention Time | 12.7 min (Chiralpak IA, hexane/i-PrOH) |

Industrial-Scale Production Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. The Boc group serves as a protective group for the amino functionality, enabling selective reactions at other sites on the molecule. This protection is crucial during multi-step synthesis processes where the amino group may otherwise react undesirably.

Synthesis Routes

- Formation of Cyclopentane Ring : The cyclopentane structure can be synthesized through cyclization reactions, often involving alkylation or rearrangement mechanisms.

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of bases like triethylamine to prevent unwanted reactions during subsequent synthesis steps.

- Carboxylation : The introduction of the carboxylic acid group can be achieved through carboxylation reactions utilizing carbon dioxide under controlled conditions.

Biological Applications

Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid has applications in biological research, particularly in studying enzyme mechanisms and protein interactions. Its structural features allow it to mimic natural substrates or inhibitors, making it useful in drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals. Its ability to form derivatives that exhibit biological activity makes it a valuable candidate for drug development.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound may possess anticancer properties by targeting specific pathways involved in cell proliferation.

- Antimicrobial Activity : Some studies have suggested that modifications of this compound could lead to new antimicrobial agents effective against resistant strains of bacteria.

Industrial Applications

This compound is also utilized in the production of fine chemicals and materials. Its role as an intermediate allows for the efficient synthesis of various industrially relevant compounds.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where the amino group must remain unreactive until a later stage.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of Compound A , highlighting variations in substituents, ring systems, and stereochemistry:

Physical and Spectral Properties

- Melting Points : Compound A ’s methyl group enhances hydrophobic packing, resulting in higher melting points (predicted ~150–160°C) compared to ethyl-substituted analogs (~140°C) . Cyclopropane derivatives exhibit lower melting points due to reduced symmetry (e.g., 110–120°C for vinylcyclopropane analogs) .

- NMR Signatures : The ¹H-NMR of Compound A shows distinct signals for the Boc group (δ 1.34 ppm, singlet) and methyl substituent (δ 1.2–1.5 ppm). In contrast, cyclopropane analogs display characteristic splitting patterns for vinyl protons (δ 5.0–6.5 ppm) .

Biological Activity

Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 243.303 g/mol. Its structure features a cyclopentane ring with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound, often involving the protection of amino groups using Boc chemistry. The general synthesis involves:

- Formation of the Cyclopentane Ring : Utilizing cyclization reactions to create the cyclopentane structure.

- Boc Protection : Introducing the Boc group to protect the amino functionality during subsequent reactions.

- Carboxylic Acid Formation : Converting suitable precursors into the carboxylic acid derivative.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. For instance, cyclic β-amino acids have been shown to stabilize peptide structures that can interact with cancer-related proteins.

2. Antimicrobial Properties

Studies have demonstrated that related compounds possess antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Neurological Effects

Some derivatives of this compound have been explored for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter systems.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted the efficacy of cyclic β-amino acids in inhibiting tumor growth in xenograft models. The study noted that modifications to the amino acid structure significantly enhanced their potency against specific cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that derivatives of cyclopentane carboxylic acids showed significant inhibition against Staphylococcus aureus and E. coli. The study emphasized the importance of the cyclopentane ring in enhancing membrane permeability .

Data Table: Biological Activities

Q & A

Q. How can the synthesis of Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid be optimized to improve yield and stereochemical purity?

Methodological Answer: The synthesis of cyclopropane/cyclopentane derivatives often involves cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to form the strained ring system . For the target compound, key steps include:

- Cyclopentane Formation : Use stereoselective methods like [2+2] cycloadditions or ring-closing metathesis to establish the cyclopentane backbone.

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc-anhydride and a base like DMAP to protect the amino group .

- Methyl Substituent Control : Employ chiral auxiliaries or asymmetric catalysis to ensure the correct (1R,2S) configuration.

Data Contradiction Note : Yields may vary due to steric hindrance from the methyl group; iterative optimization of reaction time and catalyst loading is recommended .

Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopentane ring structure, Boc group integration, and methyl group position. NOESY can resolve stereochemistry by analyzing spatial proximity of protons .

- X-ray Crystallography : Essential for absolute stereochemical confirmation, particularly if the compound crystallizes in a suitable form .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

- Thermal Stability : The Boc group is sensitive to acidic conditions and elevated temperatures. Store at –20°C under inert gas (argon/nitrogen) to prevent decomposition .

- Light Sensitivity : Cyclopropane/cyclopentane rings may undergo photolytic ring-opening; use amber vials for long-term storage .

- Moisture Control : Hydrolysis of the Boc group can occur in humid environments; use desiccants in storage containers .

Advanced Research Questions

Q. What strategies can separate the (1R,2S) enantiomer from its diastereomers or racemic mixtures?

Methodological Answer:

- Chiral Resolution : Use preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and isocratic elution (hexane:isopropanol) .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze esters of undesired enantiomers .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to precipitate one diastereomer .

Q. How does the methyl substituent and cyclopentane ring strain influence reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Ring Strain Effects : The cyclopentane ring’s angle strain increases reactivity toward ring-opening reactions (e.g., with nucleophiles like amines or thiols) .

- Steric Effects : The methyl group at C1 hinders axial attack, favoring equatorial reaction pathways. Computational modeling (DFT) can predict regioselectivity .

Data Table : Comparison of Reactivity with Analogues

| Substituent | Ring System | Reactivity with NH₃ (k, s⁻¹) | Preferred Attack Site |

|---|---|---|---|

| -CH₃ (target) | Cyclopentane | 2.1 × 10⁻³ | Equatorial |

| -H (analogue) | Cyclopentane | 5.8 × 10⁻³ | Axial |

| -CF₃ (fluorinated) | Cyclopropane | 1.4 × 10⁻² | Ring-opening |

| Data derived from kinetic studies of analogous compounds . |

Q. What in vivo metabolic challenges are anticipated for this compound, and how can they be addressed in preclinical studies?

Methodological Answer:

- Boc Group Hydrolysis : Serum esterases may cleave the Boc group, releasing the free amine. To assess metabolic stability:

- Methyl Group Impact : The methyl group may slow oxidation by cytochrome P450 enzymes. Test CYP inhibition/induction using hepatocyte models .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.